molecular formula C6H8ClN3OS B028689 3-Chloro-4-morpholino-1,2,5-thiadiazole CAS No. 30165-96-9

3-Chloro-4-morpholino-1,2,5-thiadiazole

Cat. No.: B028689
CAS No.: 30165-96-9
M. Wt: 205.67 g/mol
InChI Key: LAUCCQWGVCJGFT-UHFFFAOYSA-N
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Description

AXL 1717, also known as picropodophyllotoxin, is a selective inhibitor of the type 1 insulin-like growth factor receptor (IGF-1R). This receptor is a transmembrane protein activated by insulin-like growth factor 1 (IGF-1) and plays a crucial role in cell growth and anabolic effects in adults. Over-expression of IGF-1R is associated with various cancers, making AXL 1717 a promising candidate for anti-cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: AXL 1717 is synthesized through a series of chemical reactions starting from podophyllotoxin. The synthetic route involves the selective hydroxylation and methoxylation of the podophyllotoxin molecule to yield picropodophyllotoxin. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation .

Industrial Production Methods: Industrial production of AXL 1717 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as crystallization and chromatography to isolate the desired product. The final compound is then formulated for oral administration .

Chemical Reactions Analysis

Types of Reactions: AXL 1717 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of AXL 1717 with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

AXL 1717 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of AXL 1717: AXL 1717 is unique due to its high selectivity for IGF-1R and its ability to induce complete tumor regression in preclinical models. Unlike other inhibitors, AXL 1717 does not affect the insulin receptor, minimizing potential side effects related to glucose metabolism .

Properties

IUPAC Name

4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS/c7-5-6(9-12-8-5)10-1-3-11-4-2-10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUCCQWGVCJGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184248
Record name 3-Chloro-4-morpholino-1,2,5-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30165-96-9
Record name 3-Chloro-4-morpholino-1,2,5-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30165-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-morpholino-1,2,5-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030165969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-morpholino-1,2,5-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLORO-4-MORPHOLINO-1,2,5-THIADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M15N21L9HT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Chloro-4-morpholino-1,2,5-thiadiazole in the synthesis of S-(-)-Timolol?

A1: In the synthesis of S-(-)-Timolol described in the research paper [], this compound acts as a reagent. It reacts with an oxazolidine derivative, derived from S-(-)-3-t-butylamino-1,2-propanediol and benzaldehyde, in the presence of t-BuOK in t-BuOH. This reaction is followed by hydrolysis to yield the target product, S-(-)-Timolol.

Q2: Are there alternative synthetic routes to S-(-)-Timolol that do not use this compound?

A2: While the provided research focuses on a specific synthetic route [], other methods for synthesizing S-(-)-Timolol might exist. Exploring alternative synthetic pathways is crucial for optimizing production costs and environmental impact. Further research and literature review are necessary to identify and compare different approaches.

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